molecular formula C7H9N3S B7761687 N-amino-N'-phenylcarbamimidothioic acid

N-amino-N'-phenylcarbamimidothioic acid

Cat. No.: B7761687
M. Wt: 167.23 g/mol
InChI Key: KKIGUVBJOHCXSP-UHFFFAOYSA-N
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Description

The compound with the identifier “N-amino-N'-phenylcarbamimidothioic acid” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions.

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2 [C_3H_3N_2H_2]Cl 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide.

(C3H3N2)2CO+H2O2C3H4N2+CO2(C_3H_3N_2)_2CO + H_2O \rightarrow 2 C_3H_4N_2 + CO_2 (C3​H3​N2​)2​CO+H2​O→2C3​H4​N2​+CO2​

    Amide Formation: It is used to convert amines into amides, carbamates, and ureas. The formation of amides is promoted by Carbonyldiimidazole, which avoids the use of thionyl chloride in acid chloride formation.

    Ester Formation: It can also be used to convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

    Chemistry: It is employed in peptide synthesis, where it facilitates the coupling of amino acids.

    Biology: It is used in the modification of proteins and nucleic acids.

    Medicine: It is involved in the synthesis of various pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved are those leading to the formation of amides, esters, and carbamates.

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to facilitate the formation of amides, esters, and carbamates without the need for harsh reagents like thionyl chloride. Similar compounds include:

    Phosgene: Used in similar reactions but is highly toxic and requires careful handling.

    Imidazole: A component of Carbonyldiimidazole and used in various organic synthesis reactions.

    N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for amide bond formation but can cause side reactions.

Carbonyldiimidazole stands out due to its ease of handling and the avoidance of toxic by-products.

Properties

IUPAC Name

N-amino-N'-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIGUVBJOHCXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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